molecular formula C11H12N2O4S2 B1426465 N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine CAS No. 1352999-32-6

N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine

Cat. No. B1426465
M. Wt: 300.4 g/mol
InChI Key: MNTLCOOQWNCZTF-UHFFFAOYSA-N
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Description

“N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine” is a chemical compound with the molecular formula C4H9NO4S . It is a derivative of glycine, which is one of the 20 amino acids commonly found in proteins .


Molecular Structure Analysis

The molecular structure of “N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine” consists of a benzothiazole ring substituted with a methylsulfonyl group at the 6-position and a glycine moiety at the 2-position . The exact mass of the molecule is

properties

IUPAC Name

2-[methyl-(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S2/c1-13(6-10(14)15)11-12-8-4-3-7(19(2,16)17)5-9(8)18-11/h3-5H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTLCOOQWNCZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
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N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
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N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
Reactant of Route 5
N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
Reactant of Route 6
N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine

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